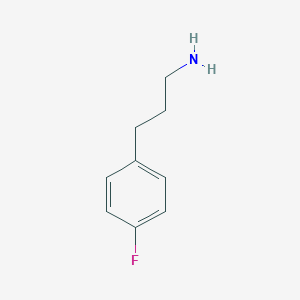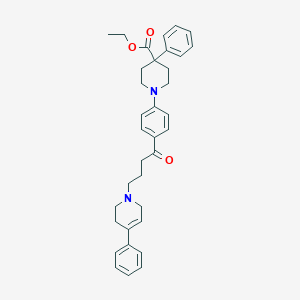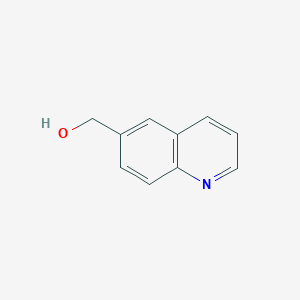
6-Quinolinylmethanol
概要
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Quinolinylmethanol, typically involves multi-component reactions that allow for the efficient and convenient construction of the quinoline core from readily available starting materials. A notable method is the sequential multi-component reaction that produces aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives with excellent yield. This protocol highlights the versatility and efficiency of modern synthetic approaches to quinoline derivatives (Alizadeh & Roosta, 2018).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of structural variations, significantly impacting their chemical and physical properties. The molecular structure of these compounds, characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data, provides insight into the electronic and spatial configuration essential for their reactivity and function. Studies on triarylamines based on 6H-indolo[2,3-b]quinoxaline, for example, reveal how the peripheral amines influence electronic absorption and emission spectra, demonstrating the structural diversity within the quinoline family (Thomas & Tyagi, 2010).
科学的研究の応用
Antimicrobial and Antimalarial Agents
6-Quinolinylmethanol derivatives have been synthesized for their potential use as antimicrobial and antimalarial agents. Research conducted by Parthasaradhi et al. (2015) explored a series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, originated from 6-bromo-2-chloro-quinolin-3-yl-methanol. These compounds demonstrated significant antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Optical Materials
Mehata (2018) investigated the photoexcitation dynamics of 6-hydroxyquinoline doped in polymer films, highlighting its potential in OLEDs and field-induced electrooptics. This research shows the application of 6-Quinolinylmethanol derivatives in the development of functional materials for optical devices (Mehata, 2018).
Nonlinear Optical Research
Khalid et al. (2019) synthesized arylated quinolines, including derivatives of 6-Quinolinylmethanol, for their nonlinear optical (NLO) properties. These compounds, analyzed through density functional theory (DFT) calculations, showed promising results in NLO research, indicating potential technological applications (Khalid et al., 2019).
Anticancer Potential
Research by Sultana and Tippanna (2020) focused on novel quinoline derivatives, including 6-phenyl-6H-chromeno[4,3-b]quinoline, for their anticancer activity. This study underlines the potential of 6-Quinolinylmethanol derivatives in developing new anticancer drugs (Sultana & Tippanna, 2020).
Corrosion Inhibition
In a study by Jiang et al. (2018), novel quinoline derivatives, including 6-benzylquinoline, showed excellent corrosion inhibition performance on mild steel in acidic media. This application demonstrates the industrial importance of 6-Quinolinylmethanol derivatives in protecting metals against corrosion (Jiang et al., 2018).
特性
IUPAC Name |
quinolin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJIIUSNDZIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363873 | |
| Record name | 6-quinolinylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinylmethanol | |
CAS RN |
100516-88-9 | |
| Record name | 6-Quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100516-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-quinolinylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

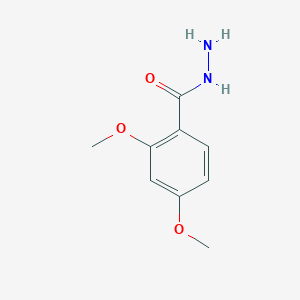
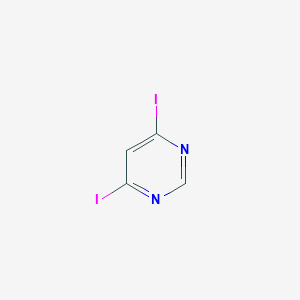
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
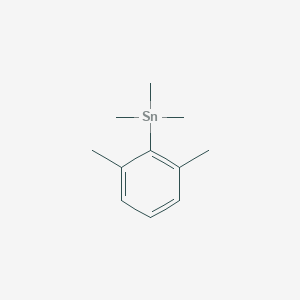
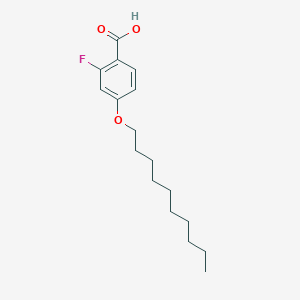
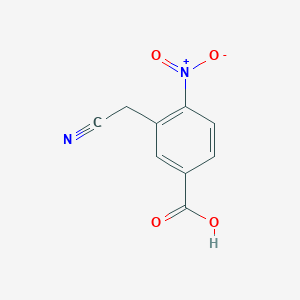
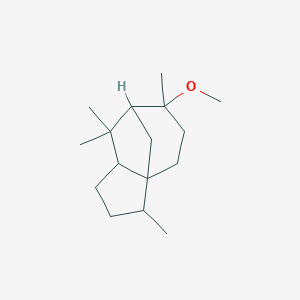
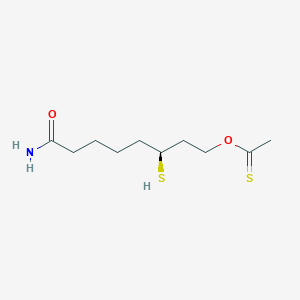
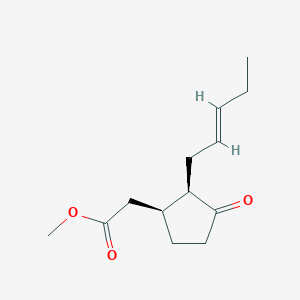
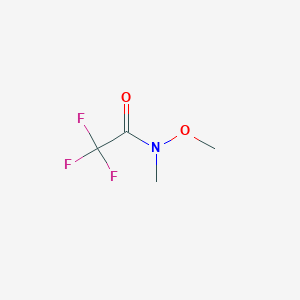

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
